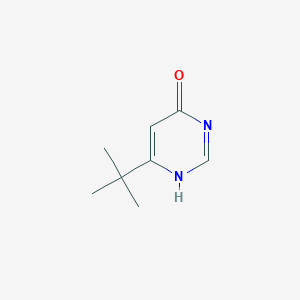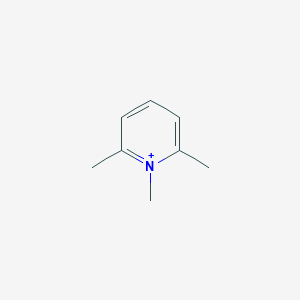
1-Methylpyrazin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpyrazin-1-ium is a heterocyclic organic compound with the chemical formula C5H6N2. It is also known as N-methylpyrazinium or N-methylpyrazine. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis.
Aplicaciones Científicas De Investigación
1-Methylpyrazin-1-ium has potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its antimicrobial, antifungal, and anticancer properties. It has also been investigated for its potential as a drug delivery system. In materials science, it has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and coordination polymers. In catalysis, it has been studied for its potential as a catalyst in various reactions such as Suzuki-Miyaura coupling and Heck reaction.
Mecanismo De Acción
The mechanism of action of 1-Methylpyrazin-1-ium is not fully understood. However, it has been proposed that it acts by inhibiting the growth of microorganisms and cancer cells. It has also been suggested that it acts by binding to specific receptors in the body and modulating their activity.
Biochemical and Physiological Effects:
1-Methylpyrazin-1-ium has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its antimicrobial and antifungal activity against various microorganisms such as Escherichia coli and Candida albicans. It has also been shown to have anticancer activity against various cancer cell lines such as MCF-7 and HeLa. In vivo studies have demonstrated its potential as a drug delivery system and its ability to target specific tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Methylpyrazin-1-ium is its versatility in various fields of scientific research. It can be used as a building block for the synthesis of novel materials, as a catalyst in various reactions, and as a potential drug delivery system. However, one of the limitations of 1-Methylpyrazin-1-ium is its low solubility in water, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research of 1-Methylpyrazin-1-ium. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the investigation of its potential as a drug delivery system for the treatment of various diseases. Further studies are also needed to elucidate its mechanism of action and to explore its potential as a catalyst in various reactions.
Conclusion:
In conclusion, 1-Methylpyrazin-1-ium is a heterocyclic organic compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to explore its applications in different fields.
Métodos De Síntesis
The synthesis of 1-Methylpyrazin-1-ium can be achieved by various methods. One of the most commonly used methods is the reaction of pyrazine with methyl iodide in the presence of a base such as potassium carbonate. Another method involves the reaction of pyrazine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The yield of the product depends on the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Propiedades
Número CAS |
17066-96-5 |
|---|---|
Nombre del producto |
1-Methylpyrazin-1-ium |
Fórmula molecular |
C5H7N2+ |
Peso molecular |
95.12 g/mol |
Nombre IUPAC |
1-methylpyrazin-1-ium |
InChI |
InChI=1S/C5H7N2/c1-7-4-2-6-3-5-7/h2-5H,1H3/q+1 |
Clave InChI |
BSNHVVCFZSILST-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=NC=C1 |
SMILES canónico |
C[N+]1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















